N-tert-Butyl-4-methyl-N-(trimethylsilyl)benzene-1-sulfonamide

Description

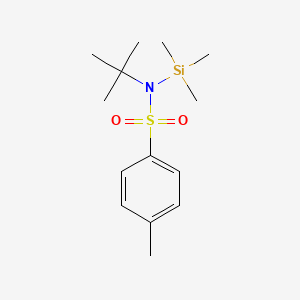

N-tert-Butyl-4-methyl-N-(trimethylsilyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a methyl group at the para position and two distinct groups on the sulfonamide nitrogen: a tert-butyl group and a trimethylsilyl (TMS) moiety. This compound combines the steric bulk of tert-butyl with the lipophilic and electron-donating properties of the TMS group, which may enhance its stability and suitability for applications in organic synthesis or analytical chemistry. The TMS group is often employed to improve volatility and detection in gas chromatography (GC) or mass spectrometry (MS) analyses .

Properties

CAS No. |

89902-37-4 |

|---|---|

Molecular Formula |

C14H25NO2SSi |

Molecular Weight |

299.51 g/mol |

IUPAC Name |

N-tert-butyl-4-methyl-N-trimethylsilylbenzenesulfonamide |

InChI |

InChI=1S/C14H25NO2SSi/c1-12-8-10-13(11-9-12)18(16,17)15(14(2,3)4)19(5,6)7/h8-11H,1-7H3 |

InChI Key |

NHOJUEYUGJEGQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C(C)(C)C)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-4-methyl-N-(trimethylsilyl)benzenesulfonamide can be achieved through several methods. One common approach involves the reaction of tert-butyl amines with benzoic acid derivatives using condensing agents such as 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) . Another method involves the Ritter reaction, where tert-butanol, tert-butyl bromide, or tert-butyl acetate reacts with nitriles to produce N-tert-butyl amides .

Industrial Production Methods

Industrial production of N-(tert-Butyl)-4-methyl-N-(trimethylsilyl)benzenesulfonamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as Cu(OTf)2 has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-4-methyl-N-(trimethylsilyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-(tert-Butyl)-4-methyl-N-(trimethylsilyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-4-methyl-N-(trimethylsilyl)benzenesulfonamide involves its interaction with molecular targets through its sulfonamide group. This group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The compound’s tert-butyl and trimethylsilyl groups can also affect its solubility and reactivity, enhancing its effectiveness in specific applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Bulkier substituents (e.g., benzofuran in ) raise molecular weight and may reduce metabolic clearance but could also hinder solubility .

Functional Group Diversity :

- Halogenated or electron-withdrawing groups (e.g., trifluoroacetamido in ) are common in bioactive sulfonamides, suggesting the target compound’s TMS group could serve as a stabilizing or directing group in synthesis .

Analytical Utility :

- The TMS group’s role in derivatization (as seen in ) implies that the target compound might be used to modify analytes for improved chromatographic detection .

Research Findings and Data Gaps

- Stability and Reactivity: While TMS groups are known to hydrolyze under acidic or aqueous conditions, the tert-butyl group may offset this by providing steric protection. Direct data on the target compound’s stability are lacking but can be inferred from analogs .

- Biological Activity : Patent compounds () demonstrate that sulfonamide derivatives are explored for medicinal uses, but the target compound’s bioactivity remains unstudied in the provided evidence.

- Synthetic Routes : The NCATS entry () confirms the feasibility of synthesizing tert-butyl-substituted sulfonamides, suggesting the TMS variant could be prepared via silylation reactions.

Biological Activity

N-tert-Butyl-4-methyl-N-(trimethylsilyl)benzene-1-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- CAS Number : 2849-81-2

This compound features a sulfonamide group, which is known for its diverse biological activities, particularly in the inhibition of specific enzymes and pathways.

1. NLRP3 Inflammasome Inhibition

Recent studies have identified that certain analogues of sulfonamides, including those structurally related to N-tert-butyl derivatives, exhibit inhibitory effects on the NLRP3 inflammasome. The NLRP3 inflammasome plays a critical role in inflammatory responses and is implicated in various diseases such as Alzheimer's and myocardial infarction. For instance, JC124, a related compound, demonstrated significant inhibitory potency with an IC value of 3.25 μM against IL-1β release in macrophages .

2. Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. The presence of the sulfonamide group allows these compounds to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis. This mechanism underlies the effectiveness of sulfonamides in treating bacterial infections.

Study on Inflammatory Diseases

A study focused on the development of sulfonamide analogues highlighted the importance of structural modifications in enhancing biological activity. The research found that modifications on the benzamide moiety significantly affected the inhibitory potency on the NLRP3 inflammasome, suggesting that similar modifications could enhance the activity of N-tert-butyl derivatives .

Antibacterial Efficacy

Another investigation into sulfonamide derivatives indicated that compounds with enhanced lipophilicity exhibited improved antibacterial activity against resistant strains. This finding suggests that N-tert-butyl modifications may also confer similar advantages, supporting further exploration into its antimicrobial potential .

Data Tables

| Compound | IC50 (μM) | Mechanism | Target Disease |

|---|---|---|---|

| JC124 | 3.25 | NLRP3 Inflammasome Inhibition | Alzheimer’s Disease |

| Glyburide | Varies | Insulin Release & NLRP3 Inhibition | Type 2 Diabetes |

| N-tert-butyl derivative | TBD | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.